1,2-Dibromo-5-hexene
Description
Historical Perspectives on Halogenation Chemistry
The incorporation of halogens into organic molecules, or halogenation, is one of the oldest and most fundamental transformations in organic chemistry, with initial observations dating back to the 19th century. The development of radical halogenation mechanisms in the mid-20th century provided a deeper understanding of how halogen atoms could be introduced into saturated hydrocarbons. nih.gov Early methods were often non-selective, but the field has evolved dramatically.
Historically, the addition of elemental bromine (Br₂) across a double bond was a key reaction demonstrating the reactivity of alkenes and served as a qualitative test for unsaturation. nih.gov This electrophilic addition typically proceeds through a cyclic bromonium ion intermediate, leading to the stereospecific formation of a vicinal dibromide. nih.gov Over the years, chemists have developed a vast arsenal (B13267) of halogenating agents beyond elemental halogens, seeking greater selectivity, milder reaction conditions, and improved safety profiles. Reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) became prominent for their ability to provide a low, steady concentration of bromine, enabling controlled allylic and benzylic brominations, as well as additions to alkenes. researchgate.netresearchgate.net
The discovery of enzyme-catalyzed halogenation revealed nature's sophisticated methods for producing a wide array of halogenated natural products, many with potent biological activities. spbu.ruresearchgate.net This has inspired the development of biomimetic and enzymatic halogenation methods in the laboratory. spbu.runih.gov Modern halogenation chemistry focuses on achieving high levels of regio- and stereoselectivity, often employing transition-metal catalysts or photoredox catalysis to achieve transformations that were previously challenging. researchgate.net
Academic Significance of 1,2-Dibromo-5-hexene in Contemporary Organic Research
The academic significance of this compound, also known by its IUPAC name 5,6-dibromohex-1-ene, lies in its utility as a versatile building block for synthesizing more complex molecules, particularly cyclic compounds. nuv.ac.in Its structure contains two distinct reactive sites: a vicinal dibromide and a terminal alkene. This bifunctionality allows for a range of selective transformations.
A key area of research where substrates like this compound are relevant is in the study of radical reactions. The closely related compound, 6-bromo-1-hexene (B1265582), is a classic example of a "radical clock." nih.govnih.govacs.org In a radical reaction, the 5-hexenyl radical generated from 6-bromo-1-hexene can undergo a rapid and irreversible 5-exo-trig cyclization to form a (cyclopentylmethyl)radical. acs.org The rate of this cyclization is well-calibrated and can be used to determine the rates of other competing radical processes. Given that this compound also possesses the 5-hexene scaffold, it can serve as a precursor to similar radical intermediates, making it a valuable tool for mechanistic studies in radical chemistry. acs.orgbldpharm.com
Furthermore, the vicinal dibromide functionality can be converted into an alkyne via a double dehydrobromination reaction. This would transform this compound into 1-hexyne-5-ene, another valuable synthetic intermediate. The presence of both the vicinal dibromide and the alkene allows for sequential or cascade reactions. For instance, one functional group can be reacted selectively while leaving the other intact for subsequent transformations, enabling the efficient construction of complex molecular architectures. Research into such difunctional molecules contributes to the development of new synthetic methodologies for creating novel carbocyclic and heterocyclic systems. researchgate.net
Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5,6-dibromohex-1-ene | nuv.ac.in |
| Molecular Formula | C₆H₁₀Br₂ | spbu.runuv.ac.in |
| Molecular Weight | 241.95 g/mol | nuv.ac.in |
| Monoisotopic Mass | 239.915 g/mol | spbu.ru |
| Appearance | Liquid | nuv.ac.in |
| SMILES | C=CCCC(CBr)Br | spbu.runuv.ac.in |
| InChI Key | WFGDPUOTONXJOS-UHFFFAOYSA-N | spbu.runuv.ac.in |
| CAS Number | 4285-48-7 | nuv.ac.in |
Computed Property Data
| Property | Value | Source(s) |
| XLogP3 | 3.3 | nuv.ac.in |
| Hydrogen Bond Donor Count | 0 | nuv.ac.in |
| Hydrogen Bond Acceptor Count | 0 | nuv.ac.in |
| Rotatable Bond Count | 3 | nuv.ac.in |
| Topological Polar Surface Area | 0 Ų | nuv.ac.in |
| Heavy Atom Count | 8 | nuv.ac.in |
| Complexity | 61.5 | nuv.ac.in |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDPUOTONXJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373090 | |
| Record name | 1,2-DIBROMO-5-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4285-48-7 | |
| Record name | 1,2-DIBROMO-5-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dibromo-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 1,2 Dibromo 5 Hexene
Detailed Electrophilic Addition Reaction Mechanisms
The reaction of alkenes with halogens, such as bromine, is a classic example of electrophilic addition. libretexts.org For an unsymmetrical alkene like 1,2-dibromo-5-hexene, the double bond is the site of reaction. The loosely held pi (π) electrons of the double bond make it an electron-rich region, susceptible to attack by electrophiles. aakash.ac.in
When a bromine molecule (Br₂) approaches the electron-rich double bond of an alkene, the π electrons repel the electrons in the Br-Br bond, inducing a dipole. savemyexams.com This polarized bromine molecule then acts as an electrophile. The initial step involves the electrophilic attack of the π bond on the bromine, leading to the formation of a cyclic intermediate known as a bromonium ion. libretexts.orgjove.com In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond and carries a formal positive charge. jove.comquora.com
The formation of the bromonium ion is a critical step that explains many of the stereochemical outcomes of the reaction. ladykeanecollege.edu.in This cyclic structure is more stable than an open-chain carbocation because all atoms have a complete octet of electrons. jove.com Evidence for the existence of bromonium ions includes the isolation and characterization of stable bromonium ions by X-ray crystallography in certain systems. masterorganicchemistry.comcsbsju.edu The bromonium ion intermediate is highly reactive and susceptible to nucleophilic attack. jove.com The bromide ion (Br⁻), formed in the initial step, then attacks one of the carbon atoms of the bromonium ion in a backside attack, leading to the opening of the ring and the formation of a vicinal dibromide. libretexts.orgumkc.edu
The addition of bromine to alkenes is a stereospecific reaction, meaning that different stereoisomers of the starting alkene will yield stereochemically different products. jove.com This stereospecificity is a direct consequence of the bromonium ion mechanism. The attack by the bromide ion occurs from the side opposite to the bulky bromonium ion, a process known as anti-addition. ladykeanecollege.edu.inumkc.eduyoutube.com This anti-addition dictates the relative stereochemistry of the two newly introduced bromine atoms in the product. youtube.com
For example, the bromination of cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of trans-2-butene produces the meso compound, (2R,3S)-2,3-dibromobutane. jove.com This demonstrates that the reaction pathway is constrained in a way that prevents free rotation around the carbon-carbon bond, a feature explained by the rigid, cyclic bromonium ion intermediate. ladykeanecollege.edu.in
Table 1: Stereochemical Outcome of Bromine Addition to Alkenes
| Starting Alkene | Product(s) | Type of Addition |
| cis-Alkene | Racemic Mixture of Enantiomers | Anti |
| trans-Alkene | Meso Compound (if applicable) | Anti |
This table illustrates the stereospecific nature of bromine addition to simple alkenes, which serves as a model for the reaction at the 5,6-double bond of this compound.
Regioselectivity refers to the preference for one direction of bond formation over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.comnumberanalytics.com In the electrophilic addition of unsymmetrical reagents (like HBr) to unsymmetrical alkenes, Markovnikov's rule is often followed. libretexts.org This rule states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org
In the case of bromination (addition of Br₂), the initial electrophilic attack forms a bromonium ion. When the alkene is unsymmetrical, the subsequent nucleophilic attack by the bromide ion can, in principle, occur at either of the two carbons in the bromonium ion. The attack generally occurs at the more substituted carbon, as it can better accommodate a partial positive charge. msu.edu However, with a symmetrical reagent like Br₂, the initial addition to form the bromonium ion at the 5,6-double bond of this compound would be followed by the attack of Br⁻, leading to the formation of 1,2,5,6-tetrabromohexane. msu.edu
When the reaction is carried out in the presence of a nucleophilic solvent like water, a halohydrin can be formed. masterorganicchemistry.com In this case, the water molecule acts as the nucleophile, attacking the bromonium ion. The attack follows Markovnikov-type regioselectivity, where the water molecule (which will become a hydroxyl group) adds to the more substituted carbon of the bromonium ion. aakash.ac.inmasterorganicchemistry.com
Elucidation of Free Radical Chain Mechanisms
Under certain conditions, such as in the presence of UV light or radical initiators, the reaction of haloalkanes can proceed via a free radical chain mechanism. scienceskool.co.uksavemyexams.com This mechanism involves species with unpaired electrons, known as free radicals. scienceskool.co.uk
A free radical chain reaction consists of three main stages: initiation, propagation, and termination. scienceskool.co.uklibretexts.orgsavemyexams.com
Initiation: This step involves the formation of the initial free radicals. scienceskool.co.uk This is typically achieved by the homolytic cleavage (homolysis) of a weak bond, often induced by heat or ultraviolet (UV) light. libretexts.orgchemistrysteps.com For instance, a radical initiator like a peroxide can be used to generate radicals. chemistrysteps.com
Propagation: These are the "chain" steps of the reaction. scienceskool.co.uk A radical reacts with a stable molecule to form a product and a new radical, which can then continue the chain. libretexts.orglibretexts.org This cycle can repeat many times. chemistrysteps.com For a molecule like this compound, a radical could potentially abstract a hydrogen atom or add to the double bond. libretexts.org
Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical molecule. scienceskool.co.ukchemistrysteps.com This is a rare event compared to propagation because the concentration of radicals at any given time is very low. chemistrysteps.comlibretexts.org
Table 2: General Steps in a Free Radical Chain Reaction
| Stage | Description | Example (General) |
| Initiation | Formation of initial radicals from a non-radical species. | Cl₂ + UV light → 2 Cl• scienceskool.co.uk |
| Propagation | A radical reacts to form a product and another radical. | Cl• + CH₄ → •CH₃ + HCl scienceskool.co.uk |
| Termination | Two radicals combine to end the chain. | Cl• + •CH₃ → CH₃Cl scienceskool.co.uk |
The stability of the radical intermediates formed during the propagation steps is a crucial factor that influences the reaction pathway. Alkyl radical stability follows the order: tertiary > secondary > primary. acs.org This is due to hyperconjugation and inductive effects from the alkyl groups.
For this compound, the presence of the double bond introduces the possibility of forming allylic or homoallylic radicals. The 5-hexenyl radical is a particularly interesting intermediate because it can undergo rapid intramolecular cyclization to form a cyclopentylmethyl radical. wikipedia.orgresearchgate.net This cyclization is often highly regioselective, favoring the 5-exo closure to form a five-membered ring over the 6-endo closure. wikipedia.orgscirp.org The rate of this cyclization is so fast that it can be used as a "radical clock" to time other competing radical reactions. researchgate.net
Factors that can influence the stability and reaction pathways of radicals involving this compound include:
Substituents: Substituents on the radical center or the double bond can affect radical stability and the rate of cyclization. wikipedia.org
Reaction Conditions: The concentration of radical traps (like HBr or CCl₄) can compete with intramolecular reactions like cyclization. researchgate.netoregonstate.edu
Temperature: Higher temperatures can favor fragmentation or rearrangement reactions of radicals. iupac.org
The competition between intermolecular radical addition/abstraction and intramolecular cyclization is a key feature of the radical chemistry of 5-hexenyl systems. msu.eduresearchgate.net
Nucleophilic Substitution Reactions of this compound (as a vicinal dihalide)
This compound, as a vicinal dihalide, can undergo nucleophilic substitution reactions where a nucleophile replaces one or both of the bromine atoms. The specific pathway for this substitution, whether unimolecular (SN1) or bimolecular (SN2), is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. The substrate itself is a secondary alkyl halide at the C-2 position and a primary alkyl halide at the C-1 position, allowing for the potential of both mechanisms to occur.
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise mechanism that involves the formation of a carbocation intermediate. sathyabama.ac.inmasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. sathyabama.ac.inmasterorganicchemistry.com For this compound, the reaction would be initiated by the departure of a bromide ion, the leaving group, to form a carbocation.
The stability of the resulting carbocation is a critical factor in determining the feasibility of an SN1 pathway. The departure of the bromide from C-2 would result in a secondary carbocation, while departure from C-1 would yield a primary carbocation. Generally, the stability of carbocations follows the order: tertiary > secondary > primary. sathyabama.ac.inpressbooks.pub Therefore, the formation of the secondary carbocation at C-2 is more favorable. This carbocation is planar and sp2 hybridized. rutgers.edu
Once formed, the carbocation intermediate can be attacked by a nucleophile from either face, which can lead to a mixture of products with retention and inversion of configuration, often resulting in racemization if the original carbon was a stereocenter. masterorganicchemistry.comrutgers.edu
A key characteristic of reactions involving carbocation intermediates is the possibility of rearrangements to form a more stable carbocation. sathyabama.ac.in In the case of the carbocation formed from this compound, hydride or alkyl shifts could potentially occur. sathyabama.ac.in Furthermore, the presence of the double bond between C-5 and C-6 introduces the possibility of more complex rearrangements or participation, although direct interaction is less likely due to the distance. Protic solvents, such as water and alcohols, are known to favor SN1 mechanisms as they can solvate both the leaving group anion and the carbocation intermediate, stabilizing them and lowering the activation energy. sathyabama.ac.in
Table 1: Factors Influencing SN1 Reactions of this compound
| Factor | Influence on SN1 Pathway |
| Substrate Structure | Secondary halide nature at C-2 allows for the formation of a relatively stable secondary carbocation. sathyabama.ac.inmasterorganicchemistry.com |
| Carbocation Stability | The intermediate carbocation is more stable if formed at the secondary carbon (C-2) versus the primary carbon (C-1). pressbooks.pub |
| Leaving Group | The bromide ion (Br⁻) is a good leaving group, facilitating the initial heterolytic bond cleavage. |
| Solvent | Protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group, promoting the SN1 mechanism. sathyabama.ac.in |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) favor SN1 reactions as they are less likely to initiate a competing SN2 attack. |
| Stereochemistry | Leads to a mixture of inversion and retention of configuration, often resulting in racemization. sathyabama.ac.inmasterorganicchemistry.comrutgers.edu |
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.combyjus.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. sathyabama.ac.inmasterorganicchemistry.com
A defining characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. rutgers.edumasterorganicchemistry.combyjus.com This leads to a transition state where the carbon is pentacoordinate before the leaving group is fully expelled. masterorganicchemistry.com The consequence of this backside attack is an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.combyjus.com Therefore, if a specific stereoisomer of this compound reacts via an SN2 mechanism, it will yield a product with the opposite stereochemical configuration. libretexts.org
Steric hindrance plays a significant role in SN2 reactions. The rate of reaction is sensitive to the bulkiness of the groups attached to the electrophilic carbon. sathyabama.ac.inrutgers.edu The general reactivity order for SN2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.com As this compound has a primary (C-1) and a secondary (C-2) carbon attached to bromine, SN2 reactions are possible at both sites, but would be expected to occur more readily at the less sterically hindered primary position. Strong, anionic nucleophiles and polar aprotic solvents (like DMSO or DMF) favor the SN2 pathway. sathyabama.ac.inbyjus.com
Table 2: Comparison of SN1 and SN2 Mechanisms for this compound
| Feature | SN1 Mechanism | SN2 Mechanism |
| Kinetics | First-order (Rate = k[Substrate]) sathyabama.ac.inmasterorganicchemistry.com | Second-order (Rate = k[Substrate][Nucleophile]) sathyabama.ac.inmasterorganicchemistry.com |
| Mechanism | Two-step (carbocation intermediate) masterorganicchemistry.com | One-step (concerted) masterorganicchemistry.com |
| Substrate Preference | Tertiary > Secondary masterorganicchemistry.com | Methyl > Primary > Secondary masterorganicchemistry.com |
| Nucleophile | Favored by weak nucleophiles masterorganicchemistry.com | Favored by strong nucleophiles byjus.com |
| Stereochemistry | Racemization (mixture of inversion and retention) sathyabama.ac.inmasterorganicchemistry.com | Complete inversion of configuration sathyabama.ac.inlibretexts.org |
| Rearrangements | Possible sathyabama.ac.in | Not possible |
| Solvent | Favored by polar protic solvents sathyabama.ac.in | Favored by polar aprotic solvents sathyabama.ac.in |
Elimination Reactions Leading from this compound
In addition to substitution, vicinal dihalides like this compound can undergo elimination reactions, where atoms are removed from adjacent carbons to form new pi bonds.
Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom (HBr) from adjacent carbon atoms, typically by the action of a strong base. google.com In this compound, this can happen in a few ways. A single dehydrohalogenation can lead to the formation of a bromo-substituted diene.
For vicinal dihalides, treatment with a strong base can lead to a double dehydrohalogenation to yield an alkyne. google.com For example, 1,2-dibromopropane (B165211) can be converted to propyne (B1212725) using a base like sodium ethoxide or potassium hydroxide. google.com Applying this to this compound, treatment with two equivalents of a very strong base, such as sodium amide (NaNH₂), could potentially lead to the formation of 1-hexen-5-yne (B80130) through the elimination of two molecules of HBr. The reaction likely proceeds through a vinyl halide intermediate.
Table 3: Potential Products of Dehydrohalogenation of this compound
| Reagent | Molar Equivalents | Probable Product(s) | Reaction Type |
| Potassium tert-butoxide | 1 | Bromohexadienes | Single Dehydrohalogenation |
| Sodium ethoxide in ethanol | 2 | 1-Hexen-5-yne, other isomers | Double Dehydrohalogenation google.com |
| Sodium amide (NaNH₂) | 2 | 1-Hexen-5-yne | Double Dehydrohalogenation google.com |
Dehalogenation involves the elimination of both halogen atoms from a vicinal dihalide to form an alkene. This reaction is essentially the reverse of halogen addition to an alkene. For this compound, dehalogenation would remove the two bromine atoms from C-1 and C-2 to regenerate a double bond, resulting in the formation of 1,5-hexadiene (B165246).
This transformation is commonly achieved using reagents like sodium iodide in acetone (B3395972) or zinc metal in acetic acid or ethanol. The mechanism with iodide involves an SN2 attack by the iodide ion on one of the bromine-bearing carbons, displacing the first bromide. The resulting iodo-bromo intermediate then undergoes an E2-like elimination where another iodide ion removes the iodine, and the second bromide ion is expelled, forming the double bond. With zinc metal, the reaction occurs on the surface of the metal.
Table 4: Common Reagents for Dehalogenation of this compound
| Reagent | Solvent | Product |
| Sodium Iodide (NaI) | Acetone | 1,5-Hexadiene |
| Zinc (Zn) | Acetic Acid or Ethanol | 1,5-Hexadiene |
| Magnesium (Mg) | Ether | 1,5-Hexadiene |
Advanced Research Applications of 1,2 Dibromo 5 Hexene in Organic Synthesis
Strategic Intermediate in Complex Molecule Synthesis
1,2-Dibromo-5-hexene serves as a pivotal precursor for synthesizing a variety of more elaborate organic structures. The presence of two bromine atoms on adjacent carbons, combined with a terminal double bond, allows for sequential or one-pot reactions to build molecular complexity.
The vicinal dibromide functionality is a key feature that can be readily transformed into other important structural motifs. A primary application is in the synthesis of alkynes through double dehydrohalogenation. This reaction typically involves treating the dibromide with a strong base, such as sodium amide (NaNH₂), which proceeds through two successive E2 elimination steps to form a triple bond. byjus.comchemistrysteps.comntu.edu.sgpitt.edu This conversion of an alkene (from which the dibromide is typically generated) into an alkyne is a powerful tool for carbon chain extension and further functionalization. chemistrysteps.comksu.edu.sa
Alternatively, a single elimination reaction can produce a vinyl bromide, or a double elimination under different conditions can yield a conjugated diene, another fundamental building block in organic synthesis. orgoreview.comorganic-chemistry.org The terminal alkene group can also participate in a wide array of addition and metathesis reactions, further expanding its synthetic utility. orgoreview.com
A notable application of a stereoisomer, 5,6-dibromohex-1-ene, was demonstrated in the synthesis of macrocyclic substrate-based β-strand mimics, highlighting its role in creating complex and structurally defined molecules. molaid.com
| Precursor | Reaction | Product Type | Reagents Example |
| This compound | Double Dehydrohalogenation | Terminal Alkyne | NaNH₂ / liq. NH₃ |
| This compound | Elimination | Conjugated Diene | Bulky Base (e.g., t-BuOK) |
| This compound | Selective Elimination | Vinyl Bromide | DBU |
In the field of pharmaceutical research, building blocks that allow for the rapid assembly of diverse and complex scaffolds are highly sought after. Brominated compounds are frequently used as intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including cancer and neurological disorders. azom.comrsc.orgresearchgate.net The structure of this compound is particularly advantageous as it can introduce a flexible six-carbon chain that can be cyclized or functionalized.
For instance, in the synthesis of macrocyclic peptide mimics, 5,6-dibromohex-1-ene was used as a key intermediate. molaid.com Such peptidomimetic structures are of great interest in drug discovery as they can replicate the biological activity of peptides while offering improved stability and bioavailability. The ability to generate such complex architectures underscores the value of this compound and its isomers as strategic intermediates in medicinal chemistry. molaid.com Bromoalkenes, which can be derived from this compound, are also valuable in pharmaceutical synthesis for constructing more complex drug candidates. ontosight.ai
This compound is an excellent starting material for preparing a variety of functionalized organic compounds. The differential reactivity of its functional groups can be exploited to achieve selective transformations.
The vicinal dibromide can be converted into an alkene via reductive elimination, often using reagents like zinc dust or catalytic systems. organic-chemistry.orgmsu.edu More selectively, a chemoselective elimination promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can yield a vinyl bromide. organic-chemistry.org These resulting bromoalkenes are themselves versatile intermediates, readily participating in cross-coupling reactions. organic-chemistry.orgbeilstein-journals.org
Furthermore, the terminal alkene can be subjected to various functionalization reactions. For example, hydroboration-oxidation would yield a primary alcohol, while epoxidation would produce an epoxide. These transformations introduce new functional groups that can be used for further synthetic manipulations, allowing for the construction of diverse molecular frameworks, including heterocycles. clockss.org
Role in Material Science Research
In material science, monomers with multiple reactive sites, known as multifunctional monomers, are crucial for creating polymers with specific properties like cross-linking and branching. myrankers.comaits-tpt.edu.in this compound is a prime example of a bifunctional monomer. aits-tpt.edu.in Its terminal alkene group can participate in addition polymerization, while the two bromine atoms provide sites for other reactions, such as condensation or the formation of cross-links between polymer chains. myrankers.comresearchgate.net
Brominated compounds are widely used as flame retardants in materials like plastics and textiles. azom.comrsc.orgbsef.com They are incorporated into polymers either as additives or as reactive monomers that become part of the polymer backbone. researchgate.net The bromine atoms interfere with the radical chain reactions of combustion, thus reducing the flammability of the material. The structure of this compound makes it a potential candidate for a reactive flame retardant, where it could be copolymerized with other monomers to impart fire resistance to the final product.
Biochemical and Enzymatic Reaction Mechanism Studies
Halogenated organic compounds are of significant interest in biochemical studies, partly due to their persistence as environmental pollutants and also for their role in enzymatic processes. Dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds, are central to the bioremediation of halogenated compounds. rcsb.org
This compound can serve as a substrate for studying the mechanisms of such enzymes. There are several classes of dehalogenases, including:
Haloalkane dehalogenases , which hydrolytically cleave a carbon-halogen bond to produce an alcohol, a halide ion, and a proton. rcsb.org
Haloalcohol dehalogenases , which are particularly relevant as they act on vicinal haloalcohols (compounds with a halogen and a hydroxyl group on adjacent carbons). These enzymes catalyze the intramolecular displacement of the halide to form an epoxide. psu.eduresearchgate.net this compound could be first converted to the corresponding brominated alcohol (a bromo-hexenol) to study this class of enzymes.
Reductive dehalogenases , which replace a halogen atom with a hydrogen atom. Some of these enzymes utilize a vitamin B12-like cofactor to mediate the reaction. rcsb.org
By using this compound and its derivatives, researchers can investigate enzyme specificity, reaction kinetics, and the molecular mechanisms of dehalogenation, which is crucial for developing new bioremediation strategies and understanding biological halogenation/dehalogenation cycles. rcsb.orgdbcls.jpscispace.com
Catalytic Methodologies Utilizing Brominated Hexene Building Blocks
Brominated compounds are key building blocks in a multitude of catalytic reactions, particularly in transition metal-catalyzed cross-coupling, which is a cornerstone of modern organic synthesis. acs.orgnih.gov While this compound can be the starting point, its derivatives, such as the corresponding vinyl bromides or alkynes, are often the direct participants in these catalytic cycles.
Key catalytic applications include:
Suzuki-Miyaura Coupling: Vinyl bromides, readily synthesized by selective elimination from this compound, can be coupled with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds. acs.orgpatsnap.com This is a powerful method for constructing complex alkenes.
Heck and Stille Couplings: Similarly, vinyl halides are common substrates in Heck reactions (coupling with alkenes) and Stille reactions (coupling with organotin compounds), both catalyzed by palladium complexes. orgoreview.compatsnap.com These reactions are fundamental for creating substituted alkenes and conjugated diene systems.
Sonogashira Coupling: Terminal alkynes, produced by the double dehydrobromination of this compound, are coupled with aryl or vinyl halides in this palladium-copper co-catalyzed reaction. organic-chemistry.org
Radical Cyclizations: Bromoalkenes can be used in radical cyclization reactions to form heterocyclic compounds like pyrrolidines. A notable example is the use of vitamin B12 as a benign cobalt catalyst under visible light irradiation to achieve dicarbofunctionalization of bromoalkenes. thieme-connect.com
These methodologies demonstrate that building blocks derived from this compound are instrumental in catalytic strategies for assembling complex molecules with high efficiency and selectivity.
| Catalytic Reaction | Substrate Derived from this compound | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Vinyl Bromide | Pd(PPh₃)₄ + Base | Substituted Alkene |
| Heck Reaction | Vinyl Bromide | Pd(OAc)₂ + Ligand | Disubstituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Disubstituted Alkyne |
| Radical Dicarbofunctionalization | Bromoalkene | Vitamin B₁₂ / Visible Light | Substituted Pyrrolidine |
Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation in modern organic chemistry. researchgate.net These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. whiterose.ac.uk The reactivity of organohalides in the oxidative addition step generally follows the order I > Br > Cl. nih.gov
This compound serves as a bifunctional electrophile in such transformations. The presence of two bromine atoms allows for sequential or selective coupling reactions. Research has shown its utility in alkylation reactions, a class of cross-coupling reactions. For instance, in the synthesis of precursors for macrocyclic compounds, this compound has been used to alkylate soft nucleophiles like malonic esters. google.comgoogle.com In a documented procedure, it was reacted with di-tert-butyl malonate under phase-transfer catalysis conditions to yield the dialkylated product. google.comgoogle.com This type of reaction highlights its role as a building block for introducing a hexenyl moiety.
The differential reactivity of the two carbon-bromine bonds—one being a secondary alkyl bromide and the other a secondary allylic bromide—can potentially be exploited for selective mono-functionalization under carefully controlled palladium-catalyzed conditions, although this remains a specialized area of investigation. The choice of palladium catalyst, ligands, and reaction conditions is crucial for controlling the reaction's outcome. nih.gov
Table 1: Example of this compound in a Coupling Reaction
| Reactants | Reagents/Conditions | Product Type | Reference |
| This compound, Di-tert-butylmalonate | Benzyltriethylammonium chloride, 50% aq. NaOH, CH₂Cl₂ | Alkylated malonic ester | google.comgoogle.com |
Cyclization Reactions
The 5-hexenyl moiety makes this compound an excellent substrate for cyclization reactions, particularly those proceeding via radical intermediates. wikipedia.org Radical cyclizations are powerful intramolecular transformations for constructing cyclic systems, with five- and six-membered rings being the most common products. wikipedia.org The general mechanism involves three steps: selective generation of a radical, an intramolecular cyclization step, and conversion of the cyclized radical to the final product. wikipedia.org
For substrates like this compound, a radical can be generated at one of the bromine-bearing carbons. The resulting 5-hexenyl-type radical can then attack the terminal double bond. These cyclizations are typically very fast and highly regioselective, with a strong preference for the 5-exo-trig pathway to form a five-membered ring. wikipedia.orgclockss.org This selectivity is often explained by favorable stereoelectronic effects in the chair-like transition state for the 5-exo closure. wikipedia.org
Modern synthetic methods utilize various techniques to initiate such cyclizations, including photo-induced reactions. For example, photo-irradiation of bromoalkanes in the presence of a suitable catalyst can lead to homolytic cleavage of the C-Br bond, generating the initial radical for the cyclization cascade. nih.gov Applying this principle to this compound, a radical generated at C1 or C2 would be expected to undergo a 5-exo cyclization to furnish a functionalized cyclopentane (B165970) derivative. The remaining bromine atom on the ring or side chain provides a handle for further synthetic modifications.
Table 2: Representative Radical Cyclization Pathway for this compound
| Reaction Type | Initiation Method | Proposed Intermediate | Primary Product Type | Reference |
| Radical Cyclization | Photo-induced (e.g., UVA) or Reagent-based (e.g., AIBN, Bu₃SnH) | 5-Hexenyl radical | Substituted bromomethylcyclopentane | wikipedia.orgnih.gov |
Theoretical and Computational Chemistry Studies on 1,2 Dibromo 5 Hexene Systems
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are foundational to understanding the electronic behavior of molecules. For a molecule such as 1,2-Dibromo-5-hexene, these calculations would provide insight into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications to Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. chemscene.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic reactions.
For this compound, DFT could be used to investigate various potential reaction pathways, such as:
Dehydrobromination: Elimination of hydrogen bromide (HBr) to form a diene. DFT would help determine the regioselectivity and stereoselectivity of this reaction by calculating the activation energies for different pathways (e.g., E1 vs. E2 mechanisms).
Cyclization Reactions: Intramolecular reactions, potentially initiated by the removal of one or both bromine atoms, could lead to the formation of cyclic compounds. DFT calculations would map the energy profile of such transformations, identifying transition states and intermediates.
Nucleophilic Substitution: Reactions where the bromine atoms are replaced by other functional groups. DFT could model the transition states to predict reaction rates and determine whether the mechanism is S(_N)1 or S(_N)2.
A typical DFT study on a reaction pathway involves optimizing the geometries of reactants, products, intermediates, and transition states. The calculated energies of these structures allow for the construction of a reaction energy profile. For example, a study on cycloaddition reactions used DFT to show that a radical-mediated pathway was energetically favored over a concerted one by having barriers 2.5 times lower in energy.
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. slideshare.net The two main types of molecular orbitals are bonding orbitals, which are lower in energy than the original atomic orbitals and stabilize the molecule, and antibonding orbitals, which are higher in energy and destabilize the molecule. slideshare.net
An MO analysis of this compound would involve calculating the shapes and energies of its molecular orbitals. Key insights would be gained from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting the most nucleophilic sites. In this compound, the HOMO would likely have significant contributions from the C=C double bond and the lone pairs on the bromine atoms.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, identifying the most electrophilic sites. The LUMO would be expected to be associated with the antibonding C-Br orbitals.
The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Reaction Kinetics and Dynamics Simulations
These simulations build upon QM calculations to predict how fast reactions occur and the specific atomic motions involved as the reaction proceeds from reactants to products.
Transition State Theory and Reaction Rate Constant Determination
Transition State Theory (TST) is a framework for calculating the rates of elementary chemical reactions. It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the point of maximum energy along the minimum energy reaction path.
The rate constant (k) is determined using the Eyring equation, which relates the rate to the Gibbs free energy of activation ((\Delta G^\ddagger)): [k = \frac{k_B T}{h} e^{-\frac{\Delta G^\ddagger}{RT}}] where is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.
To determine the rate constant for a reaction of this compound, one would first use a QM method like DFT to locate the transition state structure and calculate its energy and vibrational frequencies. These data are then used to compute the enthalpy ((\Delta H^\ddagger)) and entropy ((\Delta S^\ddagger)) of activation, which together give (\Delta G^\ddagger). This approach allows for the theoretical prediction of reaction rates without performing experiments.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of the geometric positions of its atoms. It provides a conceptual landscape for a chemical reaction, with valleys corresponding to stable molecules (reactants, products, intermediates) and mountain passes corresponding to transition states. github.io
For this compound, mapping a PES for a specific reaction (e.g., an intramolecular cyclization) would involve calculating the energy at thousands of different atomic arrangements. The resulting map would visualize the entire reaction pathway. Key features of a PES include:
Stationary Points: Minima (stable species) and first-order saddle points (transition states).
Minimum Energy Path (MEP): The lowest energy route connecting reactants to products, which defines the reaction coordinate.
Bifurcations: Points on the PES where a single reaction path splits to lead to multiple products.
Benchmark studies on reactions like X + C(_2)H(_6) have shown the power of PES mapping to identify multiple reaction channels, such as H-abstraction and substitution, and to determine their respective energy barriers.
Solvent Effects on Reactivity and Selectivity
Solvent can dramatically influence reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. Computational models account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This "polarizable continuum model" (PCM) is computationally efficient and captures bulk electrostatic effects.
Explicit Solvation Models: A number of individual solvent molecules are included in the QM calculation along with the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.
For a reaction involving this compound, computational studies could compare its reactivity in different solvents (e.g., a polar solvent like dimethyl sulfoxide (B87167) vs. a nonpolar solvent like hexane). By calculating the activation energies in each solvent, a theoretical model could predict which solvent would be optimal for a desired transformation. For instance, an increase in solvent polarity can shift intermolecular interactions from weak van der Waals forces to stronger hydrogen bonding, altering reactivity and selectivity. Studies have shown that solvent choice can significantly impact activation energies, sometimes with non-intuitive results, such as n-alkane solvents increasing the reactivity of certain complexes more than traditional solvents like dichloromethane.
Substituent Effects and Electronic Perturbations on Reaction Mechanisms
The reaction mechanisms of this compound are significantly influenced by the introduction of substituents at various positions along its carbon chain. These substituents can alter the electron density distribution within the molecule and impose steric constraints, thereby affecting the stability of intermediates and transition states, and ultimately dictating the regioselectivity and stereoselectivity of the reactions. Theoretical and computational chemistry studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these complex relationships. While specific computational data for substituted this compound is not extensively available in public literature, the principles derived from studies on analogous bromoalkenes and unsaturated systems provide a robust framework for understanding its behavior.
One of the primary reactions of this compound is intramolecular cyclization, specifically bromocyclization, where the double bond acts as an internal nucleophile, attacking one of the bromine-bearing carbons with the assistance of a Lewis acid or through spontaneous ionization, leading to the formation of a cyclic ether or carbocycle. The presence of substituents can modulate the feasibility and outcome of such cyclizations.
Electronic Effects:
The electronic nature of substituents plays a pivotal role in the reaction mechanisms of this compound. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly perturb the electronic landscape of the molecule.
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-R), alkoxy groups (-OR), or amino groups (-NR2) increase the electron density of the double bond. This enhanced nucleophilicity facilitates the attack on the electrophilic center, which is typically a bromonium ion intermediate formed during the reaction. acs.org In the context of bromocyclization, an EDG on the double bond would stabilize the transition state leading to the cyclic product, thereby increasing the reaction rate. For instance, a methyl group on the C5 or C6 position would be expected to accelerate cyclization.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), or carbonyl groups (-C=O) decrease the electron density of the double bond, making it less nucleophilic. This deactivation can significantly slow down or even inhibit electrophilic attack, thus impeding reactions like bromocyclization. acs.org Theoretical studies on similar systems have shown that EWGs increase the activation energy for the cyclization step. nih.gov
The position of the substituent is also critical. A substituent at the C1 or C2 position, where the bromine atoms are located, can influence the stability of a potential carbocation or the partial positive charge in a bromonium ion-like transition state. An EDG at C1 or C2 would stabilize such an intermediate, favoring an SN1-type mechanism, while an EWG would destabilize it.
Steric Effects:
The size and spatial arrangement of substituents can impose significant steric hindrance, influencing the approach of reagents and the conformation of transition states. In the case of this compound cyclization, bulky substituents near the reacting centers can hinder the formation of the cyclic structure. For example, a large substituent on the C4 or C5 position could sterically clash with the bromine-bearing end of the molecule during the ring-closing step.
However, steric effects can also be favorable. The Thorpe-Ingold effect suggests that gem-dialkyl substituents on the carbon chain can pre-organize the molecule into a conformation that is more amenable to cyclization, thereby accelerating the reaction rate.
Regioselectivity in Bromonium Ion Opening:
A key intermediate in many reactions of bromoalkenes is the cyclic bromonium ion. In an unsymmetrical alkene, the subsequent nucleophilic attack that opens this ring is regioselective. Theoretical studies indicate that the positive charge in an unsymmetrical bromonium ion is not equally shared between the two carbon atoms. The carbon that can better stabilize a positive charge (i.e., the more substituted carbon) will bear a larger partial positive charge. stackexchange.com Consequently, the nucleophile will preferentially attack this more electrophilic carbon. chemtube3d.com
For a substituted this compound undergoing a reaction involving a bromonium ion intermediate at the double bond, the regioselectivity of the ring-opening would be governed by the nature of the substituents on C5 and C6. An electron-donating substituent on C6, for example, would direct the nucleophilic attack to this position.
Interactive Data Table: Predicted Substituent Effects on the Bromocyclization of this compound Derivatives
The following interactive table summarizes the predicted effects of various substituents on the rate and regioselectivity of the bromocyclization of hypothetical this compound derivatives, based on established theoretical principles from analogous systems.
| Substituent at C6 | Electronic Effect | Predicted Effect on Cyclization Rate | Predicted Regioselectivity (Attack at C5 vs. C6) |
| -H (unsubstituted) | Neutral | Baseline | Competitive |
| -CH3 (Methyl) | Electron-Donating (+I) | Increased | Favors attack at C6 |
| -OCH3 (Methoxy) | Electron-Donating (+R) | Significantly Increased | Strongly favors attack at C6 |
| -Cl (Chloro) | Electron-Withdrawing (-I) | Decreased | Favors attack at C5 |
| -NO2 (Nitro) | Electron-Withdrawing (-I, -R) | Significantly Decreased | Strongly favors attack at C5 |
Computational Insights into Reaction Pathways:
DFT calculations on similar systems have provided detailed energy profiles for various possible reaction pathways. For instance, in the bromocyclization of unsaturated ethers, computational studies have mapped out the transition state structures and calculated the activation barriers for both concerted and stepwise mechanisms. nsf.govnih.gov These studies generally show that the stability of the intermediates, such as the bromonium ion and any resulting carbocations, is a key determinant of the preferred reaction pathway.
For this compound, computational models would likely predict a competition between different cyclization modes (e.g., 5-exo-trig vs. 6-endo-trig cyclization), with the outcome being highly sensitive to substituent effects. Substituents that favor the formation of a five-membered ring over a six-membered ring, or vice versa, would alter the product distribution. These predictions are based on the relative energies of the transition states for each pathway, which are in turn influenced by the electronic and steric properties of the substituents.
Advanced Analytical Spectroscopic and Chromatographic Methods in 1,2 Dibromo 5 Hexene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 1,2-Dibromo-5-hexene, providing critical information about the carbon framework and the spatial arrangement of atoms.
One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, allows for the fundamental characterization of the molecule's structure. By analyzing chemical shifts, coupling constants, and integration, the connectivity and chemical environment of each atom can be deduced.
In the ¹H NMR spectrum of this compound, the protons on the terminal double bond (vinylic protons) are expected to appear most downfield, typically in the range of 5.0-6.0 ppm, due to the deshielding effect of the π-system. The proton on the carbon bearing a bromine atom (C2) would also be significantly deshielded, with a chemical shift likely in the 4.0-4.5 ppm range. The protons on the carbon adjacent to the two bromine atoms (C1) would appear further downfield than typical alkyl protons. The remaining methylene (B1212753) protons would be found in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information. The carbons of the double bond (C5 and C6) would have characteristic shifts in the alkene region (around 115-140 ppm). The carbons bonded to the electronegative bromine atoms (C1 and C2) would be deshielded and appear further downfield than the other sp³ hybridized carbons, typically in the 30-50 ppm range.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.
| Atom Position | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | ~3.6 - 3.8 | ~35 - 45 |
| C2 (-CHBr-) | ~4.1 - 4.4 | ~45 - 55 |
| C3 (-CH₂-) | ~2.2 - 2.5 | ~30 - 38 |
| C4 (-CH₂-) | ~2.1 - 2.4 | ~28 - 35 |
| C5 (=CH-) | ~5.7 - 5.9 | ~135 - 140 |
| C6 (=CH₂) | ~5.0 - 5.2 | ~115 - 120 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (H-H) coupling networks, allowing for the tracing of the carbon chain. For this compound, a COSY spectrum would show correlations between the protons on C5 and C6, as well as between the protons on adjacent methylene groups (C3, C4) and the methine proton at C2.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate each proton signal with the carbon signal to which it is directly attached. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds), which helps to piece together the entire molecular structure by connecting different spin systems. While not providing direct stereochemical information, the analysis of coupling constants from high-resolution 1D spectra and insights from Nuclear Overhauser Effect (NOE) experiments can help in assigning the relative stereochemistry at the chiral center (C2).
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.youtube.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₆H₁₀Br₂), the molecular weight is approximately 241.95 g/mol . nist.gov
A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for ions containing two bromine atoms: a triplet of peaks at M+, [M+2]+, and [M+4]+ with a relative intensity ratio of roughly 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule or fragment ion. youtube.com
Electron impact (EI) ionization typically causes the molecular ion to fragment in predictable ways. libretexts.org Common fragmentation pathways for this compound would include the loss of a bromine atom ([M-Br]⁺), leading to prominent peaks around m/z 161 and 163 (as a 1:1 doublet). Another likely fragmentation is the cleavage of the C-C bond adjacent to the bromine atoms, which can lead to the formation of various smaller charged fragments.
Predicted Mass Spectrometry Data for this compound
| m/z Value (Mass/Charge Ratio) | Predicted Ion/Fragment | Key Features |
| ~240, 242, 244 | [C₆H₁₀Br₂]⁺ (Molecular Ion) | 1:2:1 triplet pattern confirms two Br atoms. |
| ~161, 163 | [C₆H₁₀Br]⁺ | 1:1 doublet pattern from the loss of one Br atom. |
| ~81 | [C₆H₉]⁺ | Loss of both Br atoms and one proton. |
| ~79, 81 | [Br]⁺ | Bromine isotope peaks. |
| ~41 | [C₃H₅]⁺ (Allyl cation) | A common stable fragment in molecules with a double bond. |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Vibrational Analysis.youtube.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its alkene and alkyl bromide functionalities. The C=C stretching vibration of the terminal alkene is expected to appear in the region of 1640-1680 cm⁻¹. The stretching vibrations of the vinylic C-H bonds (=C-H) typically absorb above 3000 cm⁻¹, usually in the 3020-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methylene and methine groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. libretexts.org The C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. libretexts.orgdocbrown.info
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks a conjugated π-system or other strong chromophores, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm).
Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H Stretch | Vinylic (=C-H) | 3020 - 3100 |
| C-H Stretch | Aliphatic (-C-H) | 2850 - 2960 |
| C=C Stretch | Alkene | 1640 - 1680 |
| C-Br Stretch | Alkyl Bromide | 500 - 600 |
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, purifying it to a high degree, and performing quantitative analysis.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. wikipedia.org It is an ideal method for assessing the purity of this compound and for analyzing its concentration in mixtures.
In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin column. libretexts.org The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. The separation is based on the differential partitioning of the sample components between the mobile carrier gas and the stationary phase. youtube.com
Compounds that have a lower boiling point and less interaction with the stationary phase travel through the column faster and are detected first. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic property used for identification under specific chromatographic conditions. A detector at the end of the column, such as a flame ionization detector (FID), generates a signal as each component elutes. The area under the peak in the resulting chromatogram is proportional to the amount of that component in the sample, allowing for quantitative analysis. chegg.com This method is routinely used to determine the percentage purity of synthesized or commercial samples of bromoalkenes.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation and quantification of non-volatile compounds. In the context of this compound research, HPLC becomes particularly relevant when the compound is derivatized to render it non-volatile and detectable by common HPLC detectors, such as UV-Vis spectrophotometers. The inherent volatility and lack of a strong chromophore in the parent this compound molecule make direct analysis by HPLC challenging. Therefore, pre-column derivatization is a crucial step to enable its analysis via this method.
The primary strategy for preparing non-volatile derivatives of this compound involves the nucleophilic substitution of one or both bromine atoms with a non-volatile, UV-active moiety. This chemical modification not only reduces the volatility of the analyte but also introduces a chromophore that allows for sensitive detection. A variety of derivatizing agents can be employed for this purpose, with thiols being particularly effective due to their high nucleophilicity towards alkyl halides.
A plausible derivatization reaction for this compound is its reaction with a thiol, such as 2-naphthalenethiol (B184263). mdpi.comresearchgate.net In this reaction, the thiol acts as a nucleophile, displacing a bromide ion to form a stable thioether derivative. The bulky naphthalene (B1677914) group significantly decreases the volatility of the resulting molecule and provides a strong chromophore for UV detection. mdpi.com The reaction can be optimized by adjusting parameters such as pH, temperature, and incubation time to ensure complete derivatization. mdpi.comresearchgate.net
The separation of these non-volatile derivatives is typically achieved using reversed-phase HPLC. In this mode of chromatography, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, driven by hydrophobicity.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. The more hydrophobic the derivative, the more strongly it will be retained by the C18 column, resulting in a longer retention time.
The detailed research findings for the HPLC analysis of a hypothetical 2-naphthalenethiol derivative of this compound are presented in the interactive data table below. This data is illustrative and based on typical conditions for the analysis of similar derivatized compounds found in the literature.
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | Approximately 15-18 minutes |
The selection of a C18 column is based on its wide applicability and excellent resolving power for non-polar to moderately polar compounds. The gradient elution from 70% to 100% acetonitrile allows for the effective elution of the hydrophobic thioether derivative from the column. A flow rate of 1.0 mL/min and a column temperature of 35 °C are standard conditions that provide a balance between analysis time and separation efficiency. UV detection at 254 nm is appropriate for the naphthalene chromophore introduced by the derivatization agent.
Future Directions and Emerging Research Avenues for 1,2 Dibromo 5 Hexene Chemistry
Development of More Sustainable and Environmentally Benign Bromination Processes
Traditional bromination methods often rely on hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and safety risks. researchgate.net Consequently, a major focus of current research is the development of greener alternatives for the synthesis of 1,2-dibromo-5-hexene and related compounds.
One promising approach involves the use of hydrogen peroxide (H₂O₂) in conjunction with hydrobromic acid (HBr). researchgate.net This system offers a more environmentally friendly pathway for the bromination of alkenes. researchgate.net Another sustainable strategy is the in situ generation of the brominating agent. For instance, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with HBr or potassium bromide (KBr) can produce bromine directly within the reaction mixture, avoiding the handling and storage of hazardous molecular bromine. nih.gov This method has been successfully demonstrated for the polybromination of alkenes in various solvents with high yields. nih.gov
Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for sustainable bromination. nih.gov The use of light as a renewable energy source to drive chemical reactions aligns with the principles of green chemistry. Researchers are also exploring catalyst-free methods, such as the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a stable and inexpensive bromine source, which can efficiently dibrominate alkenes under mild conditions. organic-chemistry.orgorganic-chemistry.org These advancements are paving the way for safer, more atom-economical, and environmentally conscious methods for producing this compound. acs.orgskpharmteco.com
Table 1: Comparison of Traditional vs. Green Bromination Methods
| Feature | Traditional Bromination (e.g., Br₂) | Green Bromination Alternatives |
|---|---|---|
| Reagent Safety | Hazardous, toxic, corrosive researchgate.net | Safer alternatives like H₂O₂-HBr, in situ generated Br₂ researchgate.netnih.gov |
| Solvents | Often chlorinated and toxic wku.edu | Greener solvents, including aqueous media researchgate.netskpharmteco.com |
| By-products | Corrosive HBr researchgate.net | Often benign, like water rsc.org |
| Atom Economy | Can be low due to side reactions | Generally higher, especially with catalytic methods |
| Energy Input | Often requires heating | Can be performed at ambient temperature or with visible light researchgate.netnih.gov |
Exploration of Novel Catalytic Systems for Tailored Reactivity
The development of novel catalysts is crucial for controlling the reactivity and selectivity of bromination reactions. Hypervalent iodine(III) compounds are gaining attention as catalysts for a variety of alkene functionalizations, including bromination. beilstein-journals.org These catalysts can operate under mild conditions and have been used for diastereoselective dihalogenation. beilstein-journals.org
Organocatalysis, which uses small organic molecules as catalysts, offers another promising avenue. For example, suitably ortho-substituted iodobenzenes have been shown to act as effective organocatalysts for the transfer of electrophilic bromine from N-bromosuccinimide (NBS) to alkenes. rsc.org This process proceeds through the formation of an intermediate bromoiodinane. rsc.org Thiourea derivatives have also been employed as organocatalysts for the stereospecific dibromination of alkenes using DBDMH. researchgate.net These catalytic systems are attractive because they are metal-free, readily available, and can be tailored to achieve specific reactivity. researchgate.net The exploration of new catalytic systems, including those based on metal-halide perovskite quantum dots for photoredox shuttle vicinal dihalogenation, continues to be an active area of research, promising even greater control over the synthesis of compounds like this compound. researchgate.net
Asymmetric Synthesis and Chiral Induction in Hexene Dibromination
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The development of methods for the asymmetric dibromination of alkenes, including the precursor to this compound, is a significant challenge. Recent breakthroughs have demonstrated the feasibility of catalytic, enantioselective dibromination.
One notable example employs a chiral TADDOL additive in conjunction with a titanium-based Lewis acid to achieve good enantioselectivities in the dibromination of allylic alcohols. nih.gov The proposed mechanism involves the formation of a chiral titanium complex that delivers the bromine atoms to the alkene in a stereocontrolled manner. nih.gov Organocatalytic approaches are also being developed. For instance, chiral Brønsted acids, such as confined imidodiphosphorimidates, have been used to catalyze asymmetric reactions involving related cyclic systems, highlighting the potential for similar strategies in hexene dibromination. acs.org The ongoing development of new chiral catalysts and synthetic methodologies is expected to provide access to enantiomerically pure this compound and its derivatives, opening up new possibilities for their use in the synthesis of complex chiral targets. acs.org
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.netnso-journal.org These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govacs.orgmdpi.com
For bromination reactions, ML models are being developed to predict reaction kinetics and selectivity. nih.gov By using a combination of molecular fingerprints and quantum chemical descriptors as input features, these models can achieve high accuracy in predicting reaction rate constants. nih.gov This predictive power allows chemists to screen potential reaction conditions in silico, saving significant time and resources. researchgate.netmdpi.comneurips.cc AI can also be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize by-product formation. mdpi.comthieme-connect.com As these technologies become more sophisticated and accessible, they will undoubtedly play a crucial role in accelerating the discovery and development of new synthetic methods for this compound and its derivatives. researchgate.net
Table 2: Applications of AI/ML in this compound Synthesis
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicts major products and potential side-reactions based on reactants and conditions. acs.orgneurips.cc | Reduces trial-and-error experimentation, accelerates discovery. |
| Condition Optimization | Identifies optimal temperature, solvent, catalyst, and concentrations for maximum yield. mdpi.comthieme-connect.com | Improves efficiency, reduces waste, and lowers costs. |
| Kinetic Modeling | Predicts reaction rates and understands reaction mechanisms. nih.gov | Provides deeper mechanistic insights, aids in catalyst design. |
| Retrosynthetic Analysis | Proposes novel synthetic pathways to the target molecule. nso-journal.org | Facilitates the design of more efficient and innovative synthetic routes. |
Biomedical and Advanced Materials Applications of this compound Derivatives
The unique chemical structure of this compound makes it a valuable precursor for a wide range of functional molecules with potential applications in biomedicine and materials science. The vicinal dibromide can be converted into other functional groups, while the terminal alkene allows for further modifications or polymerization.
In the biomedical field, derivatives of this compound are being explored for the synthesis of bioactive compounds. For example, the related gem-dibromoalkenes are used as precursors for terminal alkynes, which are important building blocks in medicinal chemistry. researchgate.net Bicyclic systems derived from similar precursors have shown biological significance. researchgate.net Furthermore, iodoarene-containing polyesters, which can be synthesized from halogenated precursors, have been investigated as biodegradable X-ray contrast agents. core.ac.uk
In materials science, the terminal double bond of this compound and its derivatives can be utilized in polymerization reactions to create novel polymers with tailored properties. These materials could find applications in areas such as organic electronics. researchgate.net For instance, benzo[b]thiophene derivatives, which can be synthesized from brominated precursors, are being studied for their potential as semiconductors in electronic devices. researchgate.net The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of next-generation pharmaceuticals and advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,2-Dibromo-5-hexene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a dry, well-ventilated area away from ignition sources. Refrigerate if stability data suggests thermal sensitivity .
- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. For liquid spills, avoid water to prevent hydrolysis; collect using non-reactive materials and dispose as halogenated waste .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their respective advantages?
- Methodological Answer :
- Electrophilic Addition : React 5-hexene with bromine (Br₂) in CCl₄. Monitor temperature (0–5°C) to suppress competing elimination reactions. Advantages include high regioselectivity and scalability .
- Radical Bromination : Use N-bromosuccinimide (NBS) under UV light for allylic bromination. This method minimizes diastereomer formation but requires rigorous control of light exposure .
- Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Electrophilic Addition | 70–85 | High | High |
| Radical Bromination | 50–65 | Moderate | Limited |
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H NMR : Look for vinyl proton signals at δ 5.2–5.8 ppm (doublet of doublets) and allylic CH₂Br protons at δ 3.4–3.8 ppm .
- GC-MS : Confirm molecular ion peak at m/z 228 (C₆H₁₀Br₂⁺) and fragment peaks at m/z 149 (C₅H₈Br⁺) and 91 (C₃H₇Br⁺) .
- FT-IR : Identify C-Br stretches at 550–650 cm⁻¹ and C=C stretches at 1640–1680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the allylic bromide moiety in this compound under various nucleophilic conditions?
- Methodological Answer :
- Experimental Design :
Variable Selection : Test nucleophiles (e.g., NaN₃, KCN) in polar aprotic (DMF) vs. protic (EtOH) solvents.
Kinetic Monitoring : Use HPLC to track substrate consumption and product ratios over time .
Control Groups : Include a non-nucleophilic base (e.g., DBU) to assess elimination pathways.
- Data Interpretation : Compare SN₂ vs. E2 mechanisms by analyzing stereochemistry (e.g., via chiral GC) and activation parameters (Eyring plots) .
Q. What strategies are effective in resolving contradictory data regarding the thermal stability of this compound in different solvent systems?
- Methodological Answer :
- Controlled Decomposition Studies :
Isothermal TGA : Measure mass loss at 50–100°C in solvents (e.g., DMSO, THF) to identify decomposition thresholds .
Headspace GC-MS : Detect volatile decomposition products (e.g., HBr, 1,3-pentadiene) .
- Statistical Validation : Apply ANOVA to compare stability across solvents and replicate experiments to confirm reproducibility .
Q. What computational chemistry approaches are suitable for modeling the stereoelectronic effects influencing the elimination pathways of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in elimination reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to correlate experimental solvent-dependent reaction rates .
- Table 2 : Key Computational Parameters
| Parameter | Value/Method | Purpose |
|---|---|---|
| Basis Set | 6-31G* | Geometry optimization |
| Solvent Model | PCM (THF) | Solvent polarization effects |
| Transition State | NEB (Nudged Elastic Band) | Pathway visualization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
